4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXNXIJOAVIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of pyridine derivatives.
Sulfonylation: The piperidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the naphthalen-1-ylsulfonyl piperidine derivative.
Ether Formation: Finally, the naphthalen-1-ylsulfonyl piperidine derivative is reacted with 4-hydroxypyridine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or sulfoxide.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfides or sulfoxides. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. A study demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Preliminary studies highlight its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens. The mechanism of action involves the inhibition of key enzymes involved in bacterial growth and survival .
Study on Anticancer Properties
A recent investigation assessed the anticancer effects of this compound in vitro. The study found that the compound significantly inhibited the growth of A549 cells, with IC50 values comparable to standard chemotherapeutic agents like cisplatin. The researchers attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways .
Evaluation of Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate to strong activity against resistant strains, with minimal inhibitory concentrations (MIC) demonstrating effectiveness even at low concentrations. This positions the compound as a promising candidate for further development into therapeutic agents for treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism by which 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene sulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperidine and pyridine rings can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share core piperidine-pyridine motifs but differ in substituents and functional groups:
(S)-2,2,2-Trifluoro-N-(4-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)ethane-1-sulfonamide (CAS 2771006-58-5) Empirical Formula: C₂₆H₂₅F₃N₆O₃S Molecular Weight: 558.58 g/mol Features: Incorporates a trifluoroethylsulfonamide group and a pyrimidine-pyridine hybrid structure .
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine (CAS 849925-01-5)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Biological Activity
4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine, also known by its CAS number 2034525-80-7, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The compound features a pyridine ring linked through an ether bond to a piperidine ring that carries a naphthalenesulfonyl substituent, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. The following sections summarize key findings from scientific studies.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic microorganisms. Notably:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of related compounds exhibit MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong antibacterial properties .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.5 |
| Staphylococcus epidermidis | 0.25 | 0.5 |
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in tumor growth:
- Mechanism : The compound may inhibit enzymes associated with cell cycle regulation, leading to reduced proliferation rates in cancer cells.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects, which could be beneficial for treating neurodegenerative diseases:
- Mechanism of Action : The compound may exert protective effects against oxidative stress and inflammation in neuronal cells, although detailed studies are still required to elucidate these pathways fully .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Study on Antimicrobial Efficacy : A study published in the ACS Omega journal evaluated various derivatives for their antimicrobial properties, revealing that certain modifications enhance activity against Gram-positive bacteria .
- Anticancer Properties : Another investigation focused on the anticancer potential of similar compounds indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating effectiveness at low concentrations .
- Neuroprotection : Preliminary findings from neurobiology research suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential therapeutic applications in neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for 4-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine, and what key reagents are involved?
The synthesis typically involves multi-step procedures, starting with functionalization of the piperidine ring followed by sulfonylation and coupling reactions. For example:
- Step 1 : Sulfonylation of piperidine derivatives using naphthalene-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the pyridine moiety via nucleophilic substitution or coupling reactions, requiring catalysts like Pd/C for cross-coupling .
- Key reagents : Dichloromethane (solvent), triethylamine (base), and palladium catalysts for coupling .
Q. Which analytical methods are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity, particularly the sulfonyl and ether linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% is standard for pharmacological studies) .
Q. How can researchers initially screen this compound for biological activity?
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to test binding affinity to targets like kinases or GPCRs, leveraging structural similarities to sulfonamide-based inhibitors .
- Cell viability assays : MTT or CellTiter-Glo® assays in cancer cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis, particularly for the sulfonylation step?
- Solvent optimization : Replace dichloromethane with tetrahydrofuran (THF) to improve solubility of intermediates .
- Catalyst screening : Test alternative palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Temperature control : Maintain reaction temperatures below 40°C to prevent decomposition of the sulfonyl group .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Analog synthesis : Modify the pyridine ring (e.g., introduce electron-withdrawing groups) and compare binding affinities using surface plasmon resonance (SPR) .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase isoforms .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, and buffer composition) to minimize variability .
- Orthogonal validation : Confirm activity using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
- Meta-analysis : Compare data across studies with similar compound batches and purity thresholds .
Q. What computational approaches are effective for predicting off-target interactions or metabolic stability?
- ADME-Tox modeling : Use tools like SwissADME or ADMET Predictor™ to estimate permeability, cytochrome P450 interactions, and half-life .
- Machine learning : Train models on datasets of sulfonamide derivatives to predict toxicity or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
